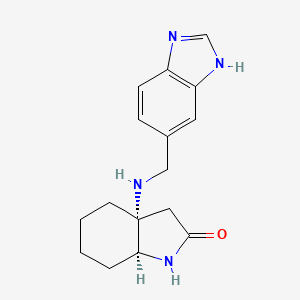![molecular formula C19H25N3O3 B7352880 N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-2-(2-methoxyphenyl)acetamide](/img/structure/B7352880.png)
N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-2-(2-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-2-(2-methoxyphenyl)acetamide is a chemical compound that has gained significant attention in scientific research. It is commonly known as "compound X" and is used in various studies to investigate its mechanism of action, physiological effects, and potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-2-(2-methoxyphenyl)acetamide is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in cell growth, angiogenesis, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in inflammation, and matrix metalloproteinases (MMPs), which are involved in angiogenesis. It has also been shown to have vasodilatory effects and may improve blood flow.
Advantages and Limitations for Lab Experiments
One advantage of using N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-2-(2-methoxyphenyl)acetamide in lab experiments is its specificity for certain enzymes and signaling pathways. This allows researchers to investigate the effects of inhibiting these targets without affecting other pathways. However, one limitation is that the compound may have off-target effects, which can complicate the interpretation of results.
Future Directions
There are several future directions for research on N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-2-(2-methoxyphenyl)acetamide. One area of interest is its potential use in the treatment of cancer. Further studies are needed to investigate its efficacy and safety in animal models and clinical trials. Another area of interest is its potential use in the treatment of neurodegenerative diseases. Studies are needed to investigate its neuroprotective effects and potential therapeutic applications. Additionally, further studies are needed to investigate the potential off-target effects of the compound and to develop more specific inhibitors of its targets.
Synthesis Methods
The synthesis of N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-2-(2-methoxyphenyl)acetamide involves several steps. The first step is the synthesis of 2-(2-methoxyphenyl)acetic acid, which is then converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with N-(1-ethylimidazol-2-yl)oxazolidine-2,3-dione in the presence of triethylamine to form the final product, this compound.
Scientific Research Applications
N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-2-(2-methoxyphenyl)acetamide has been used in various scientific research studies, including cancer research, neurological research, and cardiovascular research. In cancer research, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurological research, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiovascular research, it has been shown to have vasodilatory effects and may be useful in the treatment of hypertension.
properties
IUPAC Name |
N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-2-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-3-22-11-10-20-19(22)18-15(8-6-12-25-18)21-17(23)13-14-7-4-5-9-16(14)24-2/h4-5,7,9-11,15,18H,3,6,8,12-13H2,1-2H3,(H,21,23)/t15-,18-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHSUECHUNGHHP-CRAIPNDOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1C2C(CCCO2)NC(=O)CC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=CN=C1[C@H]2[C@@H](CCCO2)NC(=O)CC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3R)-N-[5-(2-chlorophenyl)-2-methyl-1,2,4-triazol-3-yl]-2-ethyloxolane-3-carboxamide](/img/structure/B7352815.png)
![(3aR,7aR)-N-(1,3-thiazol-2-yl)-1,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridine-2-carboxamide](/img/structure/B7352821.png)
![N-[(4R)-8-fluoro-3,4-dihydro-2H-chromen-4-yl]-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine-3-carboxamide](/img/structure/B7352828.png)
![N-[(1R)-1-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-2-(5-methylpyrazolo[3,4-b]pyridin-1-yl)acetamide](/img/structure/B7352830.png)
![N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]imidazo[1,2-b]pyridazine-3-carboxamide](/img/structure/B7352838.png)
![N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-5,6-dihydro-4H-cyclopenta[c]furan-3-carboxamide](/img/structure/B7352839.png)
![N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxamide](/img/structure/B7352840.png)
![N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-7H-pyrrolo[2,3-d]pyrimidine-4-carboxamide](/img/structure/B7352843.png)
![N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-2-(furan-2-yl)acetamide](/img/structure/B7352848.png)
![N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B7352856.png)
![N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-2-hydroxybenzamide](/img/structure/B7352868.png)
![N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxan-3-yl]imidazo[5,1-b][1,3]thiazole-3-carboxamide](/img/structure/B7352875.png)
![N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B7352882.png)